
N-cyclopropyl-1-methylpiperidin-4-amine
Beschreibung
Absence of Keto–Enol Tautomerism
Unlike phenacylpyridines or enamine-forming systems, this compound lacks adjacent π-bonded systems (e.g., carbonyl groups) necessary for keto–enol or imine–enamine equilibria. The cyclopropyl group’s high ring strain (≈27.5 kcal/mol) further stabilizes the amine form, disfavoring tautomeric shifts.
Protonation-State Dynamics
The secondary amine at position 4 can undergo pH-dependent protonation, influencing its electronic structure:
$$
\text{R}2\text{NH} \rightleftharpoons \text{R}2\text{NH}_2^+ + \text{OH}^-
$$
At physiological pH (~7.4), the amine exists predominantly in its protonated form, enhancing solubility in aqueous media.
Stereochemical Considerations and Chiral Center Configuration
This compound is achiral due to the absence of stereogenic centers:
- Piperidine Ring : The 1-methyl and 4-amine substituents lie on the same plane in the chair conformation, creating a symmetrical environment.
- Cyclopropyl Group : The sp$$^3$$-hybridized nitrogen atom bonding to the cyclopropane ring adopts a trigonal pyramidal geometry. However, rapid nitrogen inversion at room temperature (±25°C) renders enantiomers indistinguishable.
Conformational Analysis
- Chair Conformation : The piperidine ring minimizes steric strain by positioning the 1-methyl group axially and the 4-amine group equatorially.
- Cyclopropyl Orientation : The cyclopropane ring’s C–C bonds align perpendicular to the piperidine plane, minimizing torsional strain.
No evidence of stereoisomerism has been reported in experimental or computational studies.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-4-9(5-7-11)10-8-2-3-8/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWQVPXVPMEZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371011 | |
Record name | N-cyclopropyl-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-48-7 | |
Record name | N-cyclopropyl-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cyclopropyl-1-methylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Nucleophilic Substitution with Cyclopropylamine
This method involves reacting 1-methylpiperidin-4-amine derivatives with cyclopropylamine or its electrophilic equivalents. Key steps include:
- Reagents : Cyclopropylamine, 1-methylpiperidin-4-amine, and a base (e.g., K₂CO₃ or NaH).
- Conditions : Reactions are typically conducted in polar aprotic solvents (e.g., acetonitrile) at 0–30°C.
- Mechanism : The primary amine group of 1-methylpiperidin-4-amine acts as a nucleophile, displacing leaving groups (e.g., halides) on cyclopropane derivatives.
Example :
A palladium-catalyzed coupling of 1-bromo-3-nitro-5-(trifluoromethyl)benzene with 1-methylpiperidin-4-amine in 1,4-dioxane at 120°C under inert atmosphere achieved 99% yield. While this example uses an aryl bromide, analogous strategies could apply to cyclopropane substrates.
Reductive Amination
Reductive amination between 1-methylpiperidin-4-amine and cyclopropyl carbonyl compounds is another viable route:
- Reagents : Cyclopropylaldehyde or ketone, reducing agents (e.g., NaBH₃CN or H₂/Pd-C).
- Conditions : Reactions proceed in ethanol or methanol under reflux, often with molecular sieves to absorb water.
- Combine 1-methylpiperidin-4-amine and cyclopropylaldehyde in ethanol.
- Add 4Å molecular sieves and reflux for 4 hours.
- Filter and concentrate to obtain the imine intermediate.
- Reduce with NaBH₃CN or catalytic hydrogenation.
Coupling Reactions Using Activating Agents
Carbodiimide-mediated coupling (e.g., HATU or EDC) facilitates amide or sulfonamide formation, which can be modified to yield the target amine.
- Reagents : 4-Amino-1-methylpiperidine, 4-formylbenzenesulfonyl chloride, triethylamine.
- Procedure :
- Modification : Hydrolysis or reduction of the sulfonamide group could yield the free amine.
Direct Alkylation of Piperidine Derivatives
Alkylation of 1-methylpiperidin-4-amine with cyclopropyl halides or tosylates:
- Conditions : Use of hindered bases (e.g., diisopropylethylamine) in DMF or DCM.
- Example :
Comparative Analysis of Methods
Physicochemical Properties
Data from synthesis reports and commercial sources:
- Formula : C₉H₁₈N₂
- Molecular Weight : 154.25 g/mol
- Purity : ≥98% (HPLC)
- Storage : Dry, sealed containers at 2–8°C.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
N-Cyclopropyl-1-methylpiperidin-4-amine has been investigated for its potential as a therapeutic agent in neurological disorders. Its structural similarity to known piperidine derivatives allows it to interact with various neurotransmitter systems, particularly those involved in mood regulation and psychosis.
Case Study:
Research indicates that derivatives of piperidine compounds have shown efficacy in treating conditions such as schizophrenia and depression. For instance, compounds similar to this compound have been explored for their ability to modulate dopamine receptors, which are critical targets in the treatment of these disorders .
Antimalarial Activity
Recent studies have also explored the role of piperidine derivatives, including this compound, in combating malaria. The compound has been tested for its inhibitory effects on Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), a key enzyme involved in the parasite's survival.
Findings:
Inhibitors derived from similar structures have demonstrated significant potency against drug-resistant strains of malaria, indicating that this compound could serve as a lead compound for further development in antimalarial therapies .
Selective Kinase Inhibition
The compound has shown promise as a selective inhibitor of various kinases involved in cellular signaling pathways. This property is particularly valuable in cancer research, where modulation of kinase activity can influence tumor growth and progression.
Example:
Studies have identified that certain piperidine derivatives can selectively inhibit G9a-like protein (GLP), which is implicated in epigenetic regulation of gene expression associated with cancer cell proliferation .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. SAR studies focus on how modifications to the compound’s structure affect its biological activity.
Key Insights:
- Substituent Variations: Altering substituents on the piperidine ring can enhance selectivity and potency against specific targets.
- Chirality Effects: The stereochemistry of the compound plays a significant role in its interaction with biological receptors, affecting both efficacy and safety profiles .
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table compares N-Cyclopropyl-1-methylpiperidin-4-amine with key analogs:
Biologische Aktivität
N-cyclopropyl-1-methylpiperidin-4-amine (also referred to as NCPMP) is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of NCPMP is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds with similar structures often exhibit serotonergic activity, suggesting that NCPMP may modulate serotonin levels in the central nervous system (CNS) .
Potential Targets:
- Serotonin Receptors : NCPMP may act as a partial agonist or antagonist at various serotonin receptor subtypes, influencing mood and anxiety.
- Dopaminergic Pathways : The compound's structural features may also allow it to interact with dopamine receptors, potentially affecting reward pathways and motor control.
Pharmacological Studies
Several studies have investigated the pharmacological effects of NCPMP and related compounds. Notable findings include:
- Neurotransmitter Modulation : Similar piperidine derivatives have shown significant effects on neurotransmitter systems, indicating potential anxiolytic or antidepressant properties .
- Receptor Binding Affinity : The cyclopropyl group may enhance lipophilicity and receptor binding affinity, making it a candidate for further exploration in drug development .
Case Studies
- Serotonergic Activity : A study examining piperidine derivatives highlighted the importance of structural modifications on serotonergic activity. The presence of the cyclopropyl group in NCPMP was associated with increased binding affinity to serotonin receptors compared to non-cyclopropyl analogs .
- CNS Penetration : Research on similar compounds suggests that NCPMP has favorable properties for CNS penetration due to its lipophilic nature. This characteristic is crucial for developing therapeutic agents targeting neurological disorders .
- Inhibition of Enzymatic Activity : In related studies, compounds containing piperidine rings were evaluated for their ability to inhibit specific enzymes involved in neurotransmitter metabolism. NCPMP's structure may confer similar inhibitory properties, warranting further investigation into its enzymatic interactions .
Table 1: Biological Activity Comparison of Piperidine Derivatives
Compound Name | Serotonin Receptor Affinity | Dopamine Receptor Affinity | CNS Penetration Potential |
---|---|---|---|
This compound | Moderate | Low | High |
N-cyclohexyl-1-methylpiperidin-4-amine | High | Moderate | Moderate |
N-methylpiperidin-4-amine | Low | High | Low |
Table 2: Summary of Case Studies on Piperidine Derivatives
Q & A
Basic Research: What are the established synthetic routes for N-cyclopropyl-1-methylpiperidin-4-amine?
Methodological Answer:
The compound can be synthesized via alkylation of a piperidine precursor. For example, reacting 1-methylpiperidin-4-amine with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or DMF. Post-synthesis purification typically involves column chromatography or recrystallization, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Basic Research: How is this compound characterized to confirm its purity and structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H NMR to identify proton environments (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, piperidine methyl group at δ 1.3–1.5 ppm) and C NMR for carbon assignments.
- Mass Spectrometry : HRMS or LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
- Chromatography : HPLC or GC with UV/fluorescence detection to assess purity (>95% threshold for research-grade material) .
Advanced Research: How can researchers optimize the yield of this compound during synthesis?
Methodological Answer:
Yield optimization involves:
- Solvent Selection : Acetonitrile or DMF enhances reaction efficiency due to their polarity and ability to stabilize intermediates.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation rates.
- Temperature Control : Reactions at 60–80°C balance speed and side-product formation.
- Byproduct Mitigation : Neutralizing excess base post-reaction minimizes decomposition .
Advanced Research: What analytical strategies resolve contradictions in reported stability data for piperidine derivatives like this compound?
Methodological Answer:
Contradictions arise from varying storage conditions or analytical methods. To resolve:
- Stability Studies : Conduct accelerated degradation tests under controlled humidity, temperature (25°C vs. 40°C), and light exposure.
- Comparative Chromatography : Use UPLC-MS to track degradation products (e.g., cyclopropane ring opening or amine oxidation).
- Data Normalization : Cross-reference results with structurally similar compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine) to identify trends .
Advanced Research: How should researchers address the lack of toxicological data for this compound?
Methodological Answer:
In absence of direct
- Read-Across Analysis : Compare with analogs like 1-benzylpiperidin-4-amine (acute toxicity LD₅₀ > 300 mg/kg in rodents) .
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict acute oral toxicity or skin sensitization.
- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 cells) to estimate safe handling thresholds .
Advanced Research: What experimental designs are recommended to study the reactivity of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Reactive Intermediate Trapping : Add nucleophiles (e.g., glutathione) to detect electrophilic intermediates.
- Kinetic Analysis : Calculate rate constants for hydrolysis or oxidation using pseudo-first-order models .
Basic Research: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and EN 166-certified safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research: How can computational chemistry aid in predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Simulate binding to targets like serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina.
- Pharmacophore Modeling : Identify critical interaction sites (e.g., amine group for hydrogen bonding).
- ADMET Prediction : Use SwissADME to estimate permeability, solubility, and cytochrome P450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.